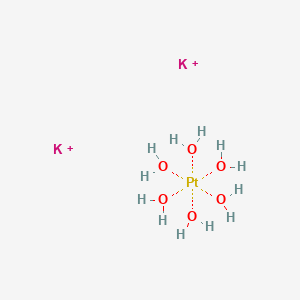
Potassium hexahydroxoplatinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexahydroxoplatinate, also known as dipotassium hexahydroxyplatinate, is a chemical compound with the formula K₂[Pt(OH)₆]. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties. The compound is known for its high stability and solubility in water, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexahydroxoplatinate can be synthesized through the reaction of potassium hydroxide with hexachloroplatinic acid. The reaction typically involves the following steps:
- Dissolution of hexachloroplatinic acid in water.
- Addition of potassium hydroxide to the solution.
- Heating the mixture to facilitate the reaction.
- Crystallization of the product from the solution.
The reaction can be represented as: [ H₂[PtCl₆] + 6KOH → K₂[Pt(OH)₆] + 6KCl ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high purity and yield. The process may include additional purification steps such as filtration and recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Potassium hexahydroxoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form elemental platinum or lower oxidation state platinum compounds.
Substitution: The hydroxide ligands can be substituted with other ligands such as halides or organic ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using halide salts or organic ligands.
Major Products Formed:
Oxidation: Platinum oxides or higher oxidation state platinum complexes.
Reduction: Elemental platinum or platinum(II) complexes.
Substitution: Various platinum complexes with different ligands.
Scientific Research Applications
Potassium hexahydroxoplatinate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum compounds and catalysts.
Biology: Employed in biochemical assays and as a reagent for detecting certain biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its platinum content.
Industry: Utilized in electroplating, catalysis, and as a component in fuel cells.
Mechanism of Action
The mechanism of action of potassium hexahydroxoplatinate involves its ability to interact with various molecular targets. In catalysis, the compound acts as a source of platinum, which can facilitate various chemical reactions by providing active sites for reactants. In biological systems, the compound can interact with cellular components, potentially leading to cytotoxic effects that are useful in cancer treatment .
Comparison with Similar Compounds
Sodium hexahydroxoplatinate: Similar in structure but uses sodium instead of potassium.
Ammonium hexahydroxoplatinate: Uses ammonium ions instead of potassium.
Hexachloroplatinic acid: A precursor for the synthesis of potassium hexahydroxoplatinate.
Uniqueness: this compound is unique due to its high solubility in water and stability, making it a versatile reagent in various applications. Compared to similar compounds, it offers distinct advantages in terms of ease of handling and reactivity .
Properties
Molecular Formula |
H12K2O6Pt+2 |
|---|---|
Molecular Weight |
381.37 g/mol |
IUPAC Name |
dipotassium;platinum;hexahydrate |
InChI |
InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
InChI Key |
LTROBPQZKJGHPB-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.[K+].[K+].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)
![N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide](/img/structure/B12451329.png)
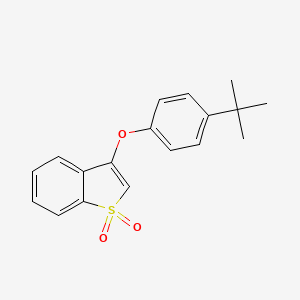
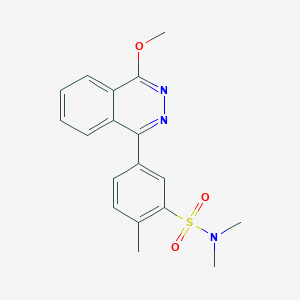
![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)
![N-[2-(2-cyclohexylidenehydrazinyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12451352.png)
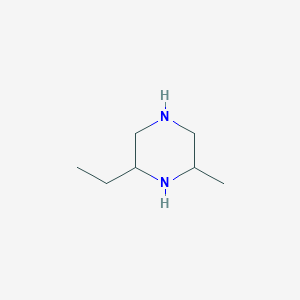
![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)
![2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12451366.png)
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
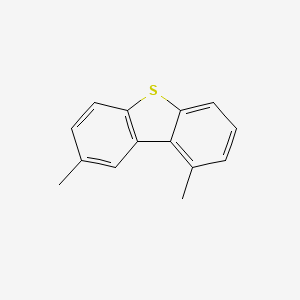
![N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12451393.png)
![(2E)-3-({4'-[(2E)-3-Carboxyprop-2-enamido]-[1,1'-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid](/img/structure/B12451396.png)

